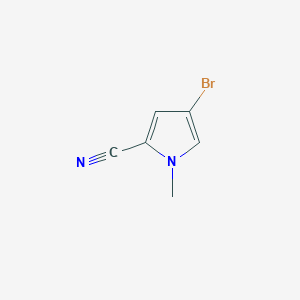

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLUSUZCSSZHDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289207-30-2 | |

| Record name | 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The guide details its core physicochemical properties, outlines validated synthetic strategies, and explores its chemical reactivity and potential applications. As a substituted pyrrole, this compound serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of its distinct functional groups: the C-Br bond for cross-coupling reactions, the nitrile group for various transformations, and the electron-rich N-methylated pyrrole ring. This guide is intended for researchers, chemists, and drug development professionals seeking to capitalize on the synthetic potential of this valuable intermediate.

Introduction and Strategic Importance

The pyrrole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. This compound (CAS No. 1289207-30-2) emerges as a strategically important derivative.[2] The introduction of a bromine atom at the C4 position provides a reactive handle for modern cross-coupling methodologies, enabling the construction of diverse molecular architectures. The nitrile group at C2 acts as a versatile precursor for amines, carboxylic acids, and other functionalities, while the N-methyl group enhances solubility and blocks the N-H reactivity, directing further electrophilic substitution to the ring. Consequently, this molecule is frequently utilized as a key drug intermediate for the synthesis of various active compounds.[3][4][5]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and process development.

Identifiers and Molecular Formula

The fundamental identifiers and structural details for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1289207-30-2 | [2][6] |

| Molecular Formula | C₆H₅BrN₂ | [2][7] |

| Molecular Weight | 185.02 g/mol | [2][8] |

| Canonical SMILES | Cn1cc(Br)cc1C#N | [7] |

| InChI Key | BDLUSUZCSSZHDN-UHFFFAOYSA-N | [7] |

| Physical Form | Solid |

Computed Physicochemical Properties

Computational models provide valuable insights into the molecule's behavior in various chemical environments, aiding in solvent selection, reaction condition optimization, and preliminary drug-likeness assessment.

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 28.72 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 1.659 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Anticipated Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp singlet corresponding to the three protons of the N-methyl group (likely in the 3.5-4.0 ppm range). Additionally, two distinct signals, likely doublets with small coupling constants, would represent the two aromatic protons on the pyrrole ring at the C3 and C5 positions.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals: one for the N-methyl carbon, four for the sp² carbons of the pyrrole ring (including the carbon bearing the bromine), and one for the nitrile carbon (typically downfield, ~115-120 ppm).

-

IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2220-2240 cm⁻¹, indicative of the C≡N (nitrile) stretch. Aromatic C-H and C-N stretching vibrations will also be present.

Synthesis and Manufacturing

The synthesis of this compound can be approached via logical, high-yielding routes common in heterocyclic chemistry. The choice of pathway depends on the availability and cost of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary and strategically sound approaches to the target molecule, starting from commercially available pyrrole derivatives.

Caption: Retrosynthetic pathways for the target compound.

Recommended Synthetic Protocol: N-Methylation of 4-Bromo-1H-pyrrole-2-carbonitrile

This protocol is often preferred due to the well-established acidity of the pyrrole N-H proton, allowing for clean and efficient alkylation. The N-H proton of pyrrole has a pKa of approximately 17.5, facilitating deprotonation with a suitable strong base.[9]

Rationale: Sodium hydride (NaH) is an ideal base for this transformation. As a non-nucleophilic strong base, it irreversibly deprotonates the pyrrole nitrogen to form the sodium pyrrolide salt. This avoids side reactions that might occur with nucleophilic bases like alkoxides. Iodomethane is a highly reactive and efficient methylating agent. Anhydrous THF is used as the solvent to prevent quenching of the hydride and the anionic intermediate.

Step-by-Step Protocol:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Alkylation: Cool the resulting suspension back to 0 °C. Add iodomethane (1.5 eq) dropwise via syringe.

-

Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for selective and sequential modifications to build molecular complexity.

Caption: Key reactive sites and potential transformations.

Palladium-Catalyzed Cross-Coupling at C4-Br

The aryl bromide at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis for creating C-C and C-N bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.

-

Stille Coupling: Reaction with organostannanes provides another robust method for C-C bond formation.

-

Buchwald-Hartwig Amination: Reaction with amines allows for the direct installation of substituted amino groups, a common feature in bioactive molecules.

Transformations of the C2-Nitrile Group

The nitrile functionality is a versatile synthon that can be converted into other critical functional groups.

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, often crucial for pharmacological activity.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, providing an entry point for amide coupling or other esterification reactions.

Applications in Drug Discovery

Substituted pyrroles are integral to a wide range of pharmaceuticals.[1][10] this compound serves as a highly adaptable intermediate in the synthesis of compounds targeting various diseases. Research into related 4-bromo-1H-pyrrole-2-carbonitrile structures has highlighted their potential in developing agents with anticancer and antimicrobial properties.[11] The ability to readily diversify the molecule at the C4 position via cross-coupling makes it an ideal scaffold for generating libraries of compounds for high-throughput screening in lead discovery campaigns.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its toxicological profile. All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

| Safety Information | Details | Source(s) |

| Signal Word | Danger | |

| GHS Hazard Statements | H301: Toxic if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritation | |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protectionP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | |

| WGK (Water Hazard Class) | WGK 3 |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined reactivity profile. Its structure provides three distinct points for chemical modification, enabling the efficient construction of complex and diverse molecular targets. The straightforward synthetic routes and the predictable reactivity of its functional groups make it an indispensable tool for chemists in drug discovery and materials science. A thorough understanding of its properties and safe handling procedures, as outlined in this guide, is crucial for unlocking its full synthetic potential.

References

View References

Sources

- 1. scispace.com [scispace.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | Genome Context [genomecontext.com]

- 4. This compound | SynGen Inc [syngeninc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 1289207-30-2 [chemicalbook.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. Bromo-pyrrole | Sigma-Aldrich [sigmaaldrich.com]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 4-Bromo-1H-pyrrole-2-carbonitrile | 1221435-18-2 [smolecule.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 1630-94-0 | CAS DataBase [m.chemicalbook.com]

- 14. 1,1-DIMETHYLCYCLOPROPANE | 1630-94-0 [chemicalbook.com]

- 15. 1,1-dimethylcyclopropane | CAS#:1630-94-0 | Chemsrc [chemsrc.com]

- 17. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. 934-05-4|Methyl 4-bromo-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 21. This compound | 药物中间体 | MCE [medchemexpress.cn]

- 22. targetmol.cn [targetmol.cn]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile (CAS: 1289207-30-2)

This document provides a comprehensive technical overview of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block for professionals in chemical synthesis, drug discovery, and materials science. We will delve into its chemical properties, validated synthesis protocols, reactivity, and strategic applications, moving beyond simple data recitation to explain the causal factors that drive its utility in modern research.

Core Compound Profile and Significance

This compound is a strategically functionalized aromatic heterocycle. Its structure, featuring a pyrrole core with a bromine atom at the 4-position, a nitrile group at the 2-position, and a methyl group on the ring nitrogen, makes it a highly versatile intermediate.[1][2][3] The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[4][5] The specific arrangement of substituents in this compound provides orthogonal chemical handles for sequential, selective modifications, making it an invaluable tool for constructing complex molecular architectures.

The bromine atom serves as a prime site for metal-catalyzed cross-coupling reactions, while the nitrile group can be elaborated into a variety of other functional groups, including amines and carboxylic acids.[6] The N-methylation prevents acidic NH-proton-related side reactions and enhances solubility in common organic solvents.[7][8]

Physicochemical & Spectroscopic Data

The fundamental properties of the compound are summarized below. This data is critical for reaction planning, purification, and quality control.

| Property | Value | Source |

| CAS Number | 1289207-30-2 | [9][10][11] |

| Molecular Formula | C₆H₅BrN₂ | [9] |

| Molecular Weight | 185.02 g/mol | [9] |

| Physical Form | Solid | |

| Topological Polar Surface Area (TPSA) | 28.72 Ų | [9] |

| LogP | 1.66 | [9] |

| SMILES | CN1C=C(Br)C=C1C#N | [9] |

| InChI Key | BDLUSUZCSSZHDN-UHFFFAOYSA-N | [12] |

Spectroscopic Characterization: While specific spectra are proprietary, the expected spectroscopic signatures based on its structure are as follows:

-

¹H NMR (CDCl₃, 400 MHz): We anticipate two signals in the aromatic region, corresponding to the two protons on the pyrrole ring, likely appearing as doublets due to coupling with each other. A singlet around 3.7-4.0 ppm would correspond to the three protons of the N-methyl group.

-

¹³C NMR (CDCl₃, 101 MHz): Expected signals include the N-methyl carbon, two distinct methine (CH) carbons of the pyrrole ring, two quaternary carbons (one attached to Br, one to CN), and the carbon of the nitrile group (C≡N).

-

Infrared (IR): A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units.

Synthesis: A Study in Regioselectivity

The most direct and efficient synthesis of this compound involves the electrophilic bromination of its precursor, 1-methyl-1H-pyrrole-2-carbonitrile. The choice of brominating agent and reaction conditions is paramount to achieving high yield and regioselectivity.

Mechanistic Rationale for 4-Position Bromination

The outcome of this reaction is governed by the electronic properties of the pyrrole ring substituents. The nitrile group at the C2 position is strongly electron-withdrawing, deactivating the adjacent C3 and C5 positions toward electrophilic attack. Conversely, the N-methyl group is weakly electron-donating. This electronic push-pull relationship directs incoming electrophiles, such as Br⁺, preferentially to the C4 position, which is the most electron-rich and sterically accessible site. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a controlled, low-concentration source of electrophilic bromine, minimizing over-bromination and other side reactions that can occur with harsher reagents like molecular bromine (Br₂).[6][13]

Validated Laboratory Protocol

This protocol is designed as a self-validating system. Successful execution should yield a product with the expected spectroscopic profile described in Section 1.

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole-2-carbonitrile (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable inert solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. Causality Note: Slow, cooled addition is crucial to control the reaction exotherm and prevent side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for diverse chemical transformations, enabling the rapid assembly of complex molecular libraries.

Sources

- 1. This compound | Genome Context [genomecontext.com]

- 2. This compound | SynGen Inc [syngeninc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BJOC - Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones [beilstein-journals.org]

- 5. scispace.com [scispace.com]

- 6. Buy 4-Bromo-1H-pyrrole-2-carbonitrile | 1221435-18-2 [smolecule.com]

- 7. Buy 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile | 1308384-54-4 [smolecule.com]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. chemscene.com [chemscene.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound - Amerigo Scientific [amerigoscientific.com]

- 13. Synthesis, structure, spectral and redox properties of 3-pyrrolyl BODIPYs containing one to eight bromides at the pyrrole carbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile molecular weight and formula

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its fundamental properties, outline a robust methodology for its synthesis and characterization, discuss its chemical reactivity, and explore its applications as a valuable intermediate in the landscape of modern drug discovery.

The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in the architecture of countless therapeutic agents.[1] Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a recurring motif in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold."[2] Pyrrole derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects, making them a focal point for synthetic and medicinal chemists.[1][2] The strategic functionalization of the pyrrole core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its pharmacokinetic and pharmacodynamic profile.[1]

Physicochemical and Structural Properties

This compound is a specifically substituted pyrrole derivative designed for use as a chemical building block in more complex syntheses.[3][4] Its structure incorporates a bromine atom, a nitrile group, and an N-methyl group, each conferring distinct reactivity and utility.

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂ | [5][6][7][8] |

| Molecular Weight | 185.02 g/mol | [5][6][7][8] |

| CAS Number | 1289207-30-2 | [7][9] |

| Physical Form | Solid | [8] |

| InChI Key | BDLUSUZCSSZHDN-UHFFFAOYSA-N | [6][8] |

| SMILES | Cn1cc(Br)cc1C#N | [6][8] |

| Topological Polar Surface Area (TPSA) | 28.72 Ų | [7] |

| logP | 1.65928 | [7] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis and Workflow

As a specialized building block, this compound is typically produced via multi-step synthesis. A logical and common approach involves the N-methylation of a suitable precursor, such as 4-Bromo-1H-pyrrole-2-carbonitrile. This process underscores a fundamental reaction in heterocyclic chemistry.

Experimental Protocol: N-Methylation

This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq). The system must be maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions involving atmospheric moisture.

-

Solvent Addition: Add anhydrous, polar aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), to dissolve the starting material. The choice of solvent is critical; it must solubilize the reactants and be unreactive under the basic conditions.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The purpose of the base is to deprotonate the acidic N-H of the pyrrole ring, generating a nucleophilic pyrrolide anion. The reaction is monitored by the cessation of hydrogen gas evolution.

-

Electrophilic Addition: While maintaining the temperature at 0 °C, slowly add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq), via syringe. The pyrrolide anion acts as a nucleophile, attacking the electrophilic methyl group in an Sₙ2 reaction to form the N-C bond.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The crude product is concentrated under reduced pressure. Purification is achieved via flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Application in Drug Discovery and Development

This compound is not an end product but a versatile intermediate.[3][10] Its utility stems from the reactivity of its two key functional handles: the bromo substituent and the nitrile group.

-

Bromo Group as a Synthetic Handle: The C-Br bond at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of carbon- or heteroatom-based substituents, enabling the rapid generation of diverse molecular libraries for screening. This versatility is crucial in structure-activity relationship (SAR) studies during lead optimization.

-

Nitrile Group as a Bioisostere and Precursor: The nitrile group can act as a bioisostere for a carbonyl group or can be chemically transformed. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine. Pyrrole-2-carboxamides, for instance, are known pharmacophores in compounds with antibacterial and antibiofilm properties.[11] These transformations provide access to different functional groups that can serve as key binding elements with biological targets like enzymes or receptors.[12]

The combination of these features makes the compound a valuable starting point for synthesizing novel candidates for various therapeutic areas, including oncology and infectious diseases, where substituted pyrroles have shown significant promise.[1][12]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.[8]

Hazard Classifications: [8]

-

Acute Toxicity, Oral (Category 3)

-

Eye Irritation (Category 2)

-

Skin Sensitization (Category 1)

Hazard Statements: [8]

-

H301: Toxic if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Standard Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[13]

-

Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]

-

Dispensing: When weighing or transferring the solid, use appropriate tools (spatula) to minimize dust generation.

-

Accidental Contact:

-

Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[15]

-

Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Keep it away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations for hazardous chemical waste.[14]

Conclusion

This compound is a well-defined chemical entity whose value lies in its potential as a synthetic intermediate. Its molecular architecture provides chemists with robust and versatile handles for constructing more complex molecules of therapeutic interest. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development, particularly in the ongoing quest for novel drug candidates.

References

-

Sigma-Aldrich. Bromo-pyrrole. [5]

-

Amerigo Scientific. This compound. [6]

-

Smolecule. Buy 4-Bromo-1H-pyrrole-2-carbonitrile | 1221435-18-2. [12]

-

ChemScene. This compound. [7]

-

CymitQuimica. 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile.

-

Sigma-Aldrich. This compound AldrichCPR. [8]

-

ChemicalBook. This compound | 1289207-30-2. [9]

-

SynGen Inc. This compound. [3]

-

ScienceLab.com. Material Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET. [15]

-

Sigma-Aldrich. SAFETY DATA SHEET. [16]

-

ChemicalBook. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet. [13]

-

TCI Chemicals. SAFETY DATA SHEET.

-

MCE (MedChemExpress). This compound. [10]

-

Sigma-Aldrich. 4-bromo 1-ethyl pyrrole carbonitrile.

-

National Center for Biotechnology Information. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [11]

-

SciSpace by Typeset. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [2]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery.

-

PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [1]

-

ChemScene. Building blocks | Bioactive small molecules. [4]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound | SynGen Inc [syngeninc.com]

- 4. chemscene.com [chemscene.com]

- 5. Bromo-pyrrole | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 1289207-30-2 [chemicalbook.com]

- 10. This compound | 药物中间体 | MCE [medchemexpress.cn]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 4-Bromo-1H-pyrrole-2-carbonitrile | 1221435-18-2 [smolecule.com]

- 13. 4-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2][3] The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a bromine atom at the C4 position, a methyl group at the N1 position, and a nitrile group at the C2 position—offers a unique combination of reactivity and structural features for further chemical elaboration.[4][5][6] This document details the strategic considerations for its synthesis, presents a validated, step-by-step experimental protocol, and discusses the critical parameters for ensuring a high-yield, high-purity outcome. The intended audience includes researchers, synthetic chemists, and drug development professionals seeking a reliable and well-rationalized approach to this valuable intermediate.

Introduction and Strategic Importance

This compound (Molecular Formula: C₆H₅BrN₂, Molecular Weight: 185.02 g/mol ) is a key intermediate whose structural motifs are integral to the development of novel therapeutic agents.[7][8][9] The nitrile group can serve as a hydrogen bond acceptor or be transformed into other functional groups, while the bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[4][5] Consequently, this compound is frequently employed in the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules.[4][6][10]

The synthesis of this target molecule requires careful consideration of regioselectivity. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack. The challenge lies in directing the bromine atom specifically to the C4 position while the more electronically activated C5 position remains unsubstituted. This guide will focus on the most efficient and selective synthetic strategy to achieve this outcome.

Retrosynthetic Analysis and Pathway Selection

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound:

-

Route A: Late-Stage Bromination. This approach involves the initial synthesis or procurement of 1-methyl-1H-pyrrole-2-carbonitrile, followed by a regioselective electrophilic bromination.

-

Route B: Late-Stage N-Methylation. This strategy begins with the bromination of a generic pyrrole-2-carbonitrile precursor, followed by the methylation of the pyrrole nitrogen.

References

- 1. This compound | SynGen Inc [syngeninc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Genome Context [genomecontext.com]

- 4. Buy 4-Bromo-1H-pyrrole-2-carbonitrile | 1221435-18-2 [smolecule.com]

- 5. Buy 4-bromo-1-ethyl-1H-pyrrole-2-carbonitrile | 1308384-54-4 [smolecule.com]

- 6. scispace.com [scispace.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile: Strategies and Methodologies for Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. The document delves into the strategic considerations for its synthesis, focusing on the preparation of the core intermediate, 1-methyl-1H-pyrrole-2-carbonitrile, and its subsequent regioselective bromination. The methodologies presented are grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively and commonly achieved through a two-stage process. This strategy involves the initial construction of the substituted pyrrole ring system, followed by a regioselective bromination. This approach allows for greater control over the final substitution pattern of the pyrrole core.

The primary synthetic intermediate is 1-methyl-1H-pyrrole-2-carbonitrile . Once this precursor is obtained, the critical step is the introduction of a bromine atom at the C4 position of the pyrrole ring. The electron-withdrawing nature of the nitrile group at the C2 position plays a crucial role in directing the electrophilic bromination to the desired C4 position.

Synthesis of the Core Intermediate: 1-methyl-1H-pyrrole-2-carbonitrile

There are several effective methods for the synthesis of 1-methyl-1H-pyrrole-2-carbonitrile, with the choice of route often depending on the availability of starting materials and desired scale. Two prominent and reliable methods are detailed below.

Pathway A: Cyanation of 1-Methylpyrrole

This direct approach utilizes the readily available starting material, 1-methylpyrrole, and converts it to the target nitrile in a one-pot procedure. A patented method highlights the use of chlorosulfonyl isocyanate (CSI) as the cyanating agent.[1][2]

Causality of Experimental Choices:

-

Chlorosulfonyl Isocyanate (CSI): CSI is a powerful electrophile that reacts readily with the electron-rich pyrrole ring to introduce the N-chlorosulfonylcarbamoyl group, which is then converted to the nitrile.

-

N,N-Dimethylformamide (DMF): DMF serves as a catalyst in the transformation of the intermediate to the final nitrile.[1]

-

Organic Base (e.g., Triethylamine or Pyridine): The base is crucial for neutralizing the acidic byproducts and facilitating the final elimination step to form the nitrile.[1]

-

Low Temperature: The initial reaction is performed at or below 0 °C to control the exothermic reaction between 1-methylpyrrole and the highly reactive CSI.[2]

Experimental Protocol: Synthesis of 1-methyl-1H-pyrrole-2-carbonitrile from 1-Methylpyrrole [2]

-

A solution of 1-methylpyrrole in a suitable solvent (e.g., toluene or acetonitrile) is prepared in a reaction vessel equipped for inert atmosphere operation and cooling.

-

The solution is cooled to 0 °C or below.

-

Chlorosulfonyl isocyanate (approximately 1 molar equivalent) is added dropwise, maintaining the low temperature.

-

After the addition is complete, N,N-dimethylformamide (a molar excess) is added to the reaction mixture.

-

Subsequently, a molar excess of an organic base, such as triethylamine or pyridine, is introduced. This results in the formation of a precipitate.

-

The precipitate is removed by filtration.

-

The resulting solution phase, containing the desired product, is then subjected to an aqueous workup.

-

The organic layer is separated, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield 1-methyl-1H-pyrrole-2-carbonitrile.

Pathway B: From 1-Methyl-2-pyrrolecarboxaldehyde

This alternative route follows a classical two-step conversion of an aldehyde to a nitrile via an aldoxime intermediate. This method is particularly useful if 1-methyl-2-pyrrolecarboxaldehyde is a more accessible starting material.

Step 1: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde

The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1-methylpyrrole. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and DMF.

Step 2: Conversion of the Aldehyde to the Nitrile

The aldehyde is first converted to its corresponding aldoxime by reaction with hydroxylamine. The subsequent dehydration of the aldoxime yields the desired nitrile.[3] Acetic anhydride is a common and effective dehydrating agent for this transformation.

Experimental Protocol: Synthesis and Conversion of 1-Methyl-2-pyrrolecarboxaldehyde

Part A: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde (Vilsmeier-Haack Reaction)

-

In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to dimethylformamide, maintaining the temperature between 10-20 °C.

-

The mixture is stirred to allow for the formation of the Vilsmeier reagent.

-

The reaction vessel is further cooled, and a solution of 1-methylpyrrole in an inert solvent like ethylene dichloride is added dropwise.

-

After the addition, the reaction mixture is heated to reflux for a short period.

-

The mixture is then cooled and carefully neutralized with an aqueous solution of sodium carbonate.

-

The product is extracted with an organic solvent, the organic layer is dried, and the solvent is removed.

-

Purification by distillation under reduced pressure yields 1-methyl-2-pyrrolecarboxaldehyde.

Part B: Conversion to 1-methyl-1H-pyrrole-2-carbonitrile [3]

-

1-Methyl-2-pyrrolecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous medium to form the aldoxime.

-

The precipitated aldoxime is isolated by filtration and dried.

-

The dried aldoxime is then heated in a dehydrating agent, such as acetic anhydride.

-

After cooling, the reaction mixture is poured into ice water and neutralized.

-

The product is extracted, the organic phase is dried, and the solvent is evaporated.

-

The final product, 1-methyl-1H-pyrrole-2-carbonitrile, is purified by distillation.

Regioselective Bromination: The Final Step

The introduction of the bromine atom at the C4 position is achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity and avoiding over-bromination.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for the monobromination of pyrroles.[4] It provides a source of electrophilic bromine under milder conditions than elemental bromine (Br₂), which can lead to multiple brominations and polymerization of the pyrrole ring.

-

Aprotic Solvent (e.g., THF, Dichloromethane): These solvents are ideal as they are inert to the reaction conditions and effectively dissolve the reactants.[4]

-

Low Temperature (-78 °C): Performing the reaction at low temperatures is crucial for controlling the reactivity of the pyrrole ring and enhancing the selectivity for monobromination.[4] Higher temperatures can lead to the formation of di-brominated byproducts.

Mechanism of Regioselective Bromination:

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The substitution pattern is governed by the stability of the carbocation intermediate (the sigma complex).

-

Electrophilic Attack: The electrophilic bromine species generated from NBS is attacked by the π-electrons of the pyrrole ring.

-

Intermediate Stability: Attack at the C2 (or C5) position is generally favored in unsubstituted pyrrole because the positive charge in the resulting sigma complex can be delocalized over three atoms, including the nitrogen, leading to a more stable intermediate.[5][6][7][8]

-

Directing Effect of the Cyano Group: In 1-methyl-1H-pyrrole-2-carbonitrile, the C2 and C5 positions are not equivalent. The C2 position is occupied by the electron-withdrawing cyano group. Such groups are "meta-directing" in benzene chemistry. In the pyrrole system, this translates to directing the incoming electrophile to the C4 position. Attack at C4 leads to a more stable intermediate compared to attack at C3 or C5, thus favoring the formation of the 4-bromo isomer.

Experimental Protocol: Synthesis of this compound [4]

-

In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (0.95-1.0 equivalent) in a minimal amount of the same anhydrous solvent.

-

Add the NBS solution dropwise to the cooled pyrrole solution over 30-60 minutes, ensuring the temperature remains at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Table 1: Summary of Key Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| Precursor Synthesis (Pathway A) | 1-Methylpyrrole | Chlorosulfonyl isocyanate, DMF, Triethylamine | Toluene or Acetonitrile | 0 °C to RT | Good to Excellent |

| Precursor Synthesis (Pathway B) | 1-Methyl-2-pyrrolecarboxaldehyde | 1. NH₂OH·HCl, NaOAc2. Acetic anhydride | 1. Water2. Neat | 1. RT2. Reflux | Good |

| Final Bromination | 1-methyl-1H-pyrrole-2-carbonitrile | N-Bromosuccinimide (NBS) | THF or DCM | -78 °C | Good |

Conclusion

The synthesis of this compound is a well-defined process that relies on the strategic formation of a key nitrile precursor, followed by a controlled, regioselective bromination. By understanding the underlying chemical principles, such as the directing effects of substituents on the pyrrole ring and the role of specific reagents and conditions, researchers and drug development professionals can reliably produce this valuable synthetic intermediate. The protocols outlined in this guide provide a solid foundation for the successful synthesis and subsequent application of this compound in the development of novel therapeutics.

References

-

Filo. (2025, November 18). Write the mechanism of electrophilic substitution reaction of pyrrole. Retrieved from [Link]

-

Slideshare. Heterocyclic compounds part _IV (Pyrrole). Retrieved from [Link]

-

Online Organic Chemistry Tutor. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

-

AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

- Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles.

- Google Patents. (2005). Synthesis of pyrrole-2-carbonitriles.

-

RSC Publishing. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. Retrieved from [Link]

-

ACS Publications. (2018, July 3). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Retrieved from [Link]

-

Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]

-

Chem-Impex. 1-Methyl-2-pyrrolecarboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 6). PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Retrieved from [Link]

-

The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Write the mechanism of electrophilic substitution reaction of pyrrole.. [askfilo.com]

- 6. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide on the Physical and Chemical Properties of Brominated Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Pyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of natural products and synthetic compounds with profound biological activities.[1][2][3] The introduction of bromine atoms to this scaffold dramatically alters its physicochemical properties and reactivity, unlocking novel avenues for synthetic diversification and the development of potent therapeutic agents. Brominated pyrroles are not merely halogenated derivatives; they are versatile synthetic intermediates and key pharmacophores found in numerous marine natural products exhibiting antibacterial, anticancer, and anti-inflammatory properties.[1][4][5][6] This guide provides a comprehensive exploration of the physical and chemical properties of brominated pyrroles, offering insights into their synthesis, reactivity, and application in modern drug discovery.

Part 1: Physicochemical Properties of Brominated Pyrroles

The position and number of bromine substituents on the pyrrole ring significantly influence its physical properties. These modifications impact molecular weight, polarity, and intermolecular interactions, which in turn affect melting points, boiling points, and solubility.

Tabulated Physical Properties

Precise physical data for a wide range of brominated pyrroles can be extensive. The following table provides representative data for key monobrominated pyrroles to illustrate the impact of bromine substitution.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | XLogP3-AA |

| Pyrrole | C₄H₅N | 67.09 | -23 | 129-131 | 0.8 |

| 2-Bromopyrrole | C₄H₄BrN | 145.99 | 10-12 | 73-75 (20 mmHg) | 1.7[7] |

| 3-Bromopyrrole | C₄H₄BrN | 145.99 | 26-28 | 78-80 (20 mmHg) | 1.6 |

Data compiled from various chemical supplier databases and literature. XLogP3-AA is a computed measure of lipophilicity.

Spectroscopic Characteristics

The spectroscopic signatures of brominated pyrroles are critical for their identification and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The introduction of an electronegative bromine atom deshields adjacent protons, causing a downfield shift in their resonance signals. The coupling constants between the remaining ring protons are also altered, providing valuable information about the substitution pattern.[8]

-

¹³C NMR : The carbon atom directly attached to the bromine atom experiences a significant upfield shift due to the "heavy atom effect," while adjacent carbons are generally deshielded.[9]

-

-

Infrared (IR) Spectroscopy : The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 500 and 700 cm⁻¹. The N-H stretching frequency in N-unsubstituted brominated pyrroles is also a characteristic feature, usually observed around 3300-3500 cm⁻¹.[10]

-

Mass Spectrometry (MS) : The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Part 2: The Chemical Landscape of Brominated Pyrroles: Reactivity and Synthetic Utility

The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack.[11] The presence of bromine atoms modulates this reactivity, influencing both the rate and regioselectivity of subsequent reactions.

Electrophilic Aromatic Substitution: A Tale of Directing Effects

Pyrrole is highly activated towards electrophilic aromatic substitution, with a preference for the C2 (α) position due to the superior resonance stabilization of the intermediate carbocation.[11][12] However, the bromination of pyrrole can be challenging to control, often leading to polybrominated products.[11][13]

-

Controlling Bromination : To achieve selective monobromination, milder brominating agents and controlled reaction conditions are essential.

-

N-Bromosuccinimide (NBS) is a commonly used reagent that provides good selectivity for the 2-position, especially at low temperatures.[11][14]

-

Tetrabutylammonium Tribromide (TBABr₃) is another mild and effective reagent.[11]

-

A combination of Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr) offers a highly selective method for the bromination of pyrrole derivatives.[11]

-

The presence of an existing substituent on the pyrrole ring further directs the position of incoming electrophiles. Electron-withdrawing groups at the C2 position generally direct bromination to the C4 position, while electron-donating groups favor substitution at the C5 position.[15]

Nucleophilic Substitution: Expanding the Synthetic Toolkit

While the electron-rich pyrrole ring is generally resistant to nucleophilic aromatic substitution (SNA), the presence of strong electron-withdrawing groups can activate the ring towards such reactions. The bromine atom in brominated pyrroles can act as a leaving group, although this is generally less facile than in other aromatic systems.[16][17][18] More commonly, nucleophilic substitution occurs at positions activated by electron-withdrawing substituents.[19] There are also examples of formal nucleophilic substitution reactions involving bromocyclopropanes and pyrroles.[20][21]

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Brominated pyrroles are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis. These reactions allow for the introduction of a wide range of substituents onto the pyrrole core.

-

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples brominated pyrroles with boronic acids or esters to form C-C bonds. This is a powerful method for synthesizing aryl- or heteroaryl-substituted pyrroles.[22] It is important to note that N-protection of the pyrrole may be necessary to prevent dehalogenation under certain Suzuki coupling conditions.[22]

-

Stille Coupling : This reaction utilizes organostannanes as coupling partners and is also effective for the C-C bond formation with brominated pyrroles.[1]

-

Heck Coupling : This reaction involves the coupling of brominated pyrroles with alkenes.

-

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling brominated pyrroles with amines.

Part 3: Synthetic Protocols for Brominated Pyrroles

The following protocols are illustrative examples of common methods for the synthesis of brominated pyrroles.

Protocol: Monobromination of an N-Substituted Pyrrole using NBS

Objective : To synthesize a 2-bromopyrrole derivative with high regioselectivity.

Methodology :

-

Preparation : Dissolve the N-substituted pyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition : In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.

-

Reaction : Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]

Protocol: Suzuki-Miyaura Coupling of a Brominated Pyrrole

Objective : To synthesize a C-4 aryl-substituted pyrrole-2-carboxylate.

Methodology :

-

Preparation : To a reaction vessel, add the N-protected 4-bromopyrrole-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition : Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Reaction : Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

-

Monitoring : Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Part 4: Applications in Drug Discovery and Materials Science

The unique properties of brominated pyrroles make them valuable in several scientific domains.

-

Medicinal Chemistry : Many marine natural products containing brominated pyrrole motifs exhibit potent biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6] The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, brominated pyrroles serve as key intermediates in the synthesis of complex drug candidates.[3]

-

Materials Science : The pyrrole ring is the fundamental building block of polypyrrole, a conducting polymer. The introduction of bromine atoms can modulate the electronic properties, conductivity, and stability of these materials, leading to applications in sensors, electronic devices, and corrosion protection.

Conclusion: A Versatile Scaffold for Innovation

Brominated pyrroles represent a class of compounds with a rich and diverse chemistry. Their physical properties are tunable through the position and degree of bromination, and their chemical reactivity, particularly in electrophilic substitution and cross-coupling reactions, provides a powerful platform for the synthesis of complex molecules. For researchers in drug development and materials science, a thorough understanding of the principles outlined in this guide is crucial for harnessing the full potential of these versatile heterocyclic building blocks.

References

- Banwell, M. G., & Lan, P. (n.d.).

- Overcoming over-bromination in pyrrole synthesis. (n.d.). Benchchem.

- Marine bromopyrrole alkaloids: synthesis and diverse medicinal applic

- Bromination of Pyrrole and Pyridine #bromin

- Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. (2025).

- Synthesis of Densely Functionalized Pyrroles via Photoinduced C-Insertion into N-Alkylenamines: Sequential C(sp2)–H/C(sp3)–H Activation with Bromine Radicals. (2025).

- THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE N

- The reaction of pyrrole with bromine forms predominantly ______. A. 2-bromopyrrole B. -. (2020). brainly.com.

- Biological Activity of Recently Discovered Halogenated Marine N

- IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. (n.d.). Canadian Science Publishing.

- 2-Bromopyrrole | C4H4BrN. (n.d.). PubChem.

- Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (n.d.). Canadian Science Publishing.

- Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. (2023).

- Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products | Request PDF. (2025).

- Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. (2012).

- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society.

- Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. (n.d.).

- Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron c

- Formal nucleophilic substitution of bromocyclopropanes with azoles. (n.d.). PubMed.

- Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions. (n.d.). NIH.

- Synthesis, structure, spectral and redox properties of 3-pyrrolyl BODIPYs containing one to eight bromides at the pyrrole carbons. (n.d.). Dalton Transactions (RSC Publishing).

- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.

- Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. (1981). Semantic Scholar.

- Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020). YouTube.

- Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromin

- Nucleophilic aromatic substitution in the pyrrole ring: leaving group effect. (n.d.). SciSpace.

- Pyrrole: A decisive scaffold for the development of therapeutic agents and structure‐activity rel

- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.

- The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. (n.d.). PubMed.

- Analysis of the N.M.R. Spectrum of pyrrole. (2025).

- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). (2018).

- Highly brominated porphyrins: synthesis, structure and their properties. (2025).

- Nucleophilic aromatic substitution in the pyrrole ring: leaving group effect. (n.d.).

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- The Chemistry of Pyrroles. (n.d.).

- 1 H NMR spectra of compound 3a. | Download Scientific Diagram. (n.d.).

- Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.

- Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Pyrrole: A decisive scaffold for the development of therapeutic agents and structure‐activity relationship: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromopyrrole | C4H4BrN | CID 12235268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. brainly.com [brainly.com]

- 13. m.youtube.com [m.youtube.com]

- 14. lookchem.com [lookchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. scispace.com [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Stability, Storage, and Handling of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

An In-depth Technical Guide

Introduction

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative that serves as a key building block in medicinal chemistry and drug development.[1] The pyrrole scaffold is a privileged structure found in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications, including antibacterial and anti-inflammatory agents.[2][3] The chemical integrity of this reagent is paramount for ensuring the reproducibility of synthetic outcomes and the validity of biological data. Impurities arising from improper storage or handling can lead to failed reactions, misleading results, and significant delays in research timelines.

This guide provides a comprehensive overview of the factors influencing the stability of this compound. It outlines field-proven protocols for its optimal storage and handling, grounded in an understanding of its chemical properties. The methodologies described herein are designed to be self-validating, ensuring that researchers can maintain the compound's purity and reactivity from receipt to use.

Core Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for developing appropriate storage and handling strategies. These properties dictate its reactivity and susceptibility to various environmental factors.

| Property | Value | Source(s) |

| CAS Number | 1289207-30-2 | [4][5] |

| Molecular Formula | C₆H₅BrN₂ | [4][6][7] |

| Molecular Weight | 185.02 g/mol | [4][6][7][8] |

| Appearance | Solid | [8] |

| SMILES String | Cn1cc(Br)cc1C#N | [7][8] |

| InChI Key | BDLUSUZCSSZHDN-UHFFFAOYSA-N | [7][8] |

Critical Factors Influencing Stability

The stability of this compound is primarily influenced by its electron-rich pyrrole ring and the presence of a reactive bromo substituent. Pyrroles, in general, are susceptible to degradation under conditions that favor electrophilic attack or oxidation.[9]

-

Atmosphere (Oxygen): The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, especially in the presence of atmospheric oxygen.[10] This can lead to the formation of colored impurities and polymerization, rendering the material unsuitable for precise synthetic work.

-

Moisture: The compound is sensitive to moisture.[10] Water can participate in hydrolytic degradation pathways, particularly under non-neutral pH conditions, potentially affecting the nitrile group. Furthermore, moisture can facilitate reactions with atmospheric gases.

-

Light: Like many complex organic molecules, particularly heteroaromatics, this compound is noted to be light-sensitive.[10][11] Photons can provide the activation energy for unwanted side reactions, including radical-mediated degradation or polymerization.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[12] Heat can promote oxidation, polymerization, and potential decomposition, which in combustion can emit toxic fumes of nitrogen oxides and carbon monoxide.[12] The recommended storage temperature is refrigerated (4°C).[4]

Recommended Storage and Handling Protocols

To preserve the compound's purity and reactivity, adherence to strict storage and handling protocols is mandatory.

Long-Term Storage Protocol (> 1 month)

-

Inert Atmosphere: Upon receipt, immediately place the manufacturer's vial inside a larger, sealable container (e.g., a desiccator or a sealed amber bag).

-

Purge with Inert Gas: Purge the secondary container with a dry, inert gas such as argon or nitrogen for 2-3 minutes to displace all atmospheric oxygen and moisture.

-

Seal Tightly: Ensure the primary manufacturer's vial is tightly closed and then securely seal the secondary container.[12][13]

-

Refrigerate: Store the entire assembly in a refrigerator at a stable temperature of 2-8°C .[4]

-

Protect from Light: The use of an amber vial or a secondary container that is opaque is crucial to prevent light-induced degradation.

Short-Term Handling and Use Protocol

-

Equilibration: Before opening, allow the container to warm to room temperature over 20-30 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Gas Blanket: When weighing out the compound, do so under a gentle stream of inert gas if possible, or work quickly to minimize exposure to air.

-

Resealing: Immediately after dispensing the required amount, securely reseal the vial. For optimal long-term stability, it is advisable to re-purge the vial headspace with inert gas before tightening the cap.

-

Return to Storage: Promptly return the sealed container to the recommended refrigerated storage conditions.

Potential Degradation Pathways

While specific degradation studies on this molecule are not publicly available, its structure allows for the prediction of several potential degradation pathways based on the known reactivity of its constituent functional groups.

-

Oxidative Polymerization: The pyrrole ring can undergo oxidation, leading to the formation of highly colored, insoluble polymeric materials. This is often initiated by light and air.

-

Hydrolysis: The nitrile (C≡N) group is generally stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strongly acidic or basic conditions, which could be inadvertently introduced by contaminants.

-

Debromination: The carbon-bromine bond can be cleaved under certain reductive conditions or via photochemical pathways, leading to the formation of 1-methyl-1H-pyrrole-2-carbonitrile as an impurity.

// Nodes Start [label="4-Bromo-1-methyl-\n1H-pyrrole-2-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Oxidized / Polymeric\nImpurities", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Product\n(Carboxamide/Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Debromination [label="Debrominated Impurity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Polymer [label=" O₂, Light, Heat", color="#EA4335"]; Start -> Hydrolysis [label=" H₂O (Acid/Base)", color="#FBBC05"]; Start -> Debromination [label=" Reductive Conditions\nor Photolysis", color="#34A853"]; } . Caption: Plausible degradation pathways for the compound.

Safety and Hazard Information

Proper personal protective equipment (PPE) and adherence to safety protocols are essential when handling this compound.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3), a skin sensitizer (Skin Sens. 1), and causes serious eye irritation (Eye Irrit. 2).[8] It is harmful if it comes into contact with skin or is inhaled.[12]

-

Handling Precautions:

-

In Case of Exposure:

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The principal threats to its stability are atmospheric oxygen, moisture, light, and elevated temperatures. By implementing a protocol centered on refrigerated storage under a dry, inert atmosphere and protected from light, researchers can significantly mitigate the risk of degradation. This ensures the compound's purity, leading to more reliable and reproducible results in synthetic and drug discovery applications.

References

-

This compound - Amerigo Scientific. [Link]

-

(PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions - ResearchGate. [Link]

-

Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Publishing. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - MDPI. [Link]

Sources

- 1. This compound | 药物中间体 | MCE [medchemexpress.cn]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1289207-30-2 [chemicalbook.com]

- 6. Bromo-pyrrole | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

Introduction: A Profile of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

An In-depth Technical Guide to the Safe Handling of 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 1289207-30-2). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic building block.[1][2] The protocols and recommendations outlined herein are grounded in established safety principles and available hazard information to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a halogenated heterocyclic compound featuring a pyrrole core.[1] This structure, which combines a reactive bromine atom and a versatile carbonitrile group, makes it a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents and bioactive compounds.[1][2] Its molecular formula is C₆H₅BrN₂, with a molecular weight of 185.02 g/mol .[3][4] Given its specific toxicological profile, a thorough understanding of its hazards is paramount before any laboratory work commences.

Section 1: Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][5] The primary risks associated with this compound are acute oral toxicity, serious eye irritation, and the potential to cause an allergic skin reaction.[4]

The official GHS classification dictates the use of the signal word "Danger " on all labeling.[4]

GHS Pictograms

Two primary pictograms must be displayed on all containers and safety data sheets for this compound:

Hazard Statements and Analysis

The specific hazards are codified in the following H-statements:

-